Rouge de bromophénol

Vue d'ensemble

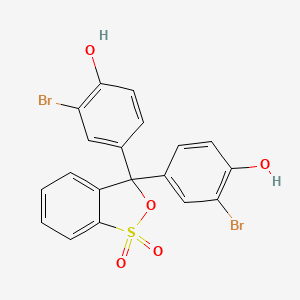

Description

Bromophenol red is an organic compound that belongs to the family of sulfonephthalein dyes. It is commonly used as a pH indicator due to its distinct color change from yellow to red over a pH range of 5.2 to 6.8 . The compound has the molecular formula C19H12Br2O5S and a molecular weight of 512.17 g/mol .

Applications De Recherche Scientifique

Bromophenol red has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator in various titration experiments to determine the acidity or alkalinity of solutions.

Biology: Employed in enzyme assays to monitor pH changes during biochemical reactions.

Medicine: Utilized in diagnostic tests to measure pH levels in biological fluids.

Industry: Applied in quality control processes to ensure the correct pH of products.

Mécanisme D'action

- Bromophenol red is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. It can be viewed as a hydroxyl derivative of bromobenzene or a brominated derivative of phenol .

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Bromophenol red plays a significant role in biochemical reactions as a pH indicator. It changes color from yellow to red over a pH range of 5.2 to 6.8 . This property makes it useful in various assays and experiments where monitoring pH changes is crucial. Bromophenol red interacts with enzymes, proteins, and other biomolecules by indicating the pH changes that occur during biochemical reactions. For example, it can be used to monitor the activity of enzymes that produce or consume hydrogen ions, thereby affecting the pH of the solution.

Molecular Mechanism

At the molecular level, bromophenol red exerts its effects by undergoing a color change in response to pH variations. This color change is due to the protonation and deprotonation of the phenolic groups in the molecule. In acidic conditions, the phenolic groups are protonated, resulting in a yellow color. In basic conditions, the phenolic groups are deprotonated, leading to a red color . This reversible reaction allows bromophenol red to act as an effective pH indicator in various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromophenol red can change over time due to its stability and degradation. Bromophenol red is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can affect its ability to accurately indicate pH changes. Long-term studies have shown that bromophenol red can maintain its pH-indicating properties for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of bromophenol red can vary with different dosages in animal models. At low doses, bromophenol red is generally non-toxic and can be used safely in various experiments. At high doses, it can cause adverse effects such as toxicity and alterations in cellular function. Studies have shown that high doses of bromophenol red can lead to changes in enzyme activity and metabolic pathways, which can impact overall cellular health .

Metabolic Pathways

Bromophenol red is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes and cofactors that are involved in maintaining the pH balance within cells. For example, bromophenol red can be used to monitor the activity of enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH by catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions .

Transport and Distribution

Within cells and tissues, bromophenol red is transported and distributed based on its chemical properties. It can diffuse across cell membranes and accumulate in specific cellular compartments where pH changes occur. Bromophenol red interacts with transporters and binding proteins that facilitate its movement within the cell. This distribution pattern allows it to effectively monitor pH changes in various cellular environments .

Subcellular Localization

Bromophenol red is localized in specific subcellular compartments where it can effectively monitor pH changes. It is often found in the cytoplasm and organelles such as lysosomes and endosomes, where pH variations are common. The subcellular localization of bromophenol red is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its function as a pH indicator in various biochemical assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromophenol red can be synthesized through the bromination of phenolsulfonphthalein. The process involves the reaction of phenolsulfonphthalein with bromine in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, bromophenol red is produced by large-scale bromination of phenolsulfonphthalein. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Bromophenol red undergoes various chemical reactions, including:

Acid-Base Reactions: As a pH indicator, bromophenol red changes color in response to changes in pH.

Electrophilic Substitution: The bromine atoms in bromophenol red can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide to adjust the pH of the solution.

Electrophilic Substitution: Reagents such as bromine and acetic acid are used for bromination reactions.

Major Products Formed

Acid-Base Reactions: The major products are the protonated and deprotonated forms of bromophenol red, which exhibit different colors.

Electrophilic Substitution: The products depend on the specific substituents introduced during the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromophenol blue: Another sulfonephthalein dye used as a pH indicator with a different pH range.

Phenol red: A pH indicator with a pH range of 6.8 to 8.4, used in cell culture media.

Thymol blue: A pH indicator with two transition ranges, used in various titration experiments.

Uniqueness of Bromophenol Red

Bromophenol red is unique due to its specific pH range of 5.2 to 6.8, making it suitable for applications where precise pH monitoring within this range is required. Its distinct color change from yellow to red provides a clear visual indication of pH changes, which is valuable in both research and industrial settings .

Activité Biologique

Bromophenol red (BPR) is a brominated phenolic compound widely studied for its diverse biological activities. This article explores the biological properties of BPR, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Overview of Bromophenol Red

Bromophenol red is a pH indicator that changes color from yellow to purple as the pH increases from 6.8 to 8.4. Beyond its role as an indicator, BPR exhibits significant biological activities due to its structural characteristics, particularly the presence of bromine and hydroxyl groups.

Antioxidant Activity

BPR has been shown to possess considerable antioxidant properties. The effectiveness of BPR in scavenging free radicals has been quantified through various assays.

Table 1: Antioxidant Activity of Bromophenol Red and Related Compounds

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Bromophenol red | 8.5 | DPPH Radical Scavenging |

| Compound from Symphyocladia latiuscula | 7.5 | DPPH Radical Scavenging |

| Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) | 1.72 | DLD-1 Cell Line |

| Butylated Hydroxytoluene (BHT) | 81.8 | Positive Control |

The data indicates that BPR and its derivatives exhibit potent radical scavenging abilities, with IC50 values lower than that of the common antioxidant BHT, suggesting their potential as natural antioxidants in therapeutic applications .

Antimicrobial Activity

Bromophenol red has demonstrated significant antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

In a study involving the marine alga Pterosiphonia complanata, extracts containing bromophenols exhibited antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The dichloromethane/methanol extract showed promising results with minimum inhibitory concentrations (MICs) ranging from 9.67 to 21.90 µM .

Anticancer Activity

Research has highlighted the anticancer potential of bromophenols, particularly in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Bromophenol Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) | DLD-1 | 1.72 |

| Synthetic Compound | HCT-116 | 0.08 |

These findings suggest that bromophenols can significantly inhibit the growth of cancer cells, with structural modifications influencing their potency .

Anti-Inflammatory Activity

Bromophenol red also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

In vitro studies have shown that BPR can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is attributed to the compound's ability to modulate oxidative stress responses in cells .

The biological activities of bromophenols are largely attributed to their ability to interact with cellular targets:

- Antioxidant Mechanism : Bromophenols scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Antimicrobial Mechanism : They disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anticancer Mechanism : Bromophenols induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Propriétés

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLSQDXZMROJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182284 | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Acros Organics MSDS] | |

| Record name | Bromophenol Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2800-80-8 | |

| Record name | Bromophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.